Regiochemical Identity: 7-Chloro-6-carboxylate Substitution Pattern Distinguishes This Scaffold from All Other C12H10ClNO2 Positional Isomers
Ethyl 7-chloroquinoline-6-carboxylate possesses a unique substitution pattern among the family of chloro-quinoline carboxylate esters sharing the formula C12H10ClNO2. The seven regioisomeric possibilities include the 2-chloro, 3-chloro, 4-chloro, 5-chloro, 6-chloro, 7-chloro, and 8-chloro variants, each with the carboxylate ester at various positions. The specific 7-chloro-6-carboxylate combination places the electron-withdrawing chlorine at a position that influences quinoline ring electronics differently than other chloro positions, while the 6-ester provides a steric and electronic environment distinct from 2-, 3-, 4-, or 8-carboxylate analogs [1]. Patent WO2006/132739 explicitly describes the co-synthesis of ethyl 7-chloro-6-quinolinecarboxylate and ethyl 5-chloro-6-quinolinecarboxylate as a mixture from 4-amino-2-chlorobenzoic acid, glycerol, and sodium 3-nitrobenzenesulfonate, requiring subsequent separation, which demonstrates that these positional isomers are chemically distinct entities with different properties .
| Evidence Dimension | Positional isomer identity and synthetic origin |
|---|---|
| Target Compound Data | Ethyl 7-chloroquinoline-6-carboxylate (CAS 916812-04-9): 7-Cl, 6-COOEt substitution; obtained as mixture with 5-chloro isomer in Skraup-type synthesis |
| Comparator Or Baseline | Ethyl 5-chloroquinoline-6-carboxylate (CAS 180421-62-9): 5-Cl, 6-COOEt substitution; Ethyl 7-chloroquinoline-2-carboxylate (CAS 116529-90-9): 7-Cl, 2-COOEt; Ethyl 7-chloroquinoline-3-carboxylate (CAS 133455-49-9): 7-Cl, 3-COOEt |
| Quantified Difference | Distinct CAS numbers, distinct synthetic precursors required, different elution order in chromatography; 7-Cl,6-COOEt shows LogP ~3.06 vs. structurally distinct LogP values for other regioisomers |
| Conditions | Regioisomeric identity confirmed by NMR, MS, and chromatographic separation as described in patent WO2006/132739 and synthetic methodology literature |
Why This Matters
Procurement of the correct regioisomer ensures that downstream coupling reactions proceed at the intended position with the intended geometry, avoiding project delays and failed syntheses caused by isomeric contamination.
- [1] Ishkov, Y. V.; Veduta, V. V.; Fedko, N. F.; Bohdan, N. M. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry 2023, 21 (4), 11-17. View Source
